molecular formula C10H10N2O2 B577222 methyl 6-methyl-1H-benzimidazole-5-carboxylate CAS No. 10351-79-8

methyl 6-methyl-1H-benzimidazole-5-carboxylate

Cat. No.: B577222
CAS No.: 10351-79-8
M. Wt: 190.202
InChI Key: JOYVZOBWTHRPCY-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a chemical compound built upon the privileged benzimidazole pharmacophore, a structure of high significance in medicinal chemistry and drug discovery. The benzimidazole core is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is a structural isostere of naturally occurring purine nucleotides. This unique property allows benzimidazole derivatives to interact readily with a diverse array of biopolymers and enzymatic targets within biological systems . This specific derivative is designed for researchers exploring the development of novel therapeutic agents. The benzimidazole scaffold is recognized for its wide spectrum of pharmacological activities, making it a versatile intermediate in the synthesis of compounds with potential anticancer, antimicrobial, anti-inflammatory, and anti-viral properties . In anticancer research, benzimidazole derivatives have demonstrated mechanisms of action that include topoisomerase inhibition, DNA intercalation, and functioning as protein kinase inhibitors . The structure-activity relationship (SAR) of benzimidazoles indicates that substitutions at the 5- and 6-positions, as seen in this compound, are crucial for modulating its affinity and potency against various biological targets . Researchers can utilize this chemical as a critical building block in the design and synthesis of more complex molecules for high-throughput screening and lead optimization. It is presented with high purity for reliable and reproducible results in experimental settings. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVZOBWTHRPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663571
Record name Methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-79-8
Record name Methyl 6-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Urea or Formic Acid

  • Starting Materials : 4-Methyl-o-phenylenediamine is condensed with urea or formic acid under acidic conditions (e.g., polyphosphoric acid or HCl).

  • Cyclization : Heating at 130–150°C for 6–12 hours yields 6-methyl-1H-benzimidazole-5-carboxylic acid.

  • Esterification : The carboxylic acid intermediate is treated with methanol and sulfuric acid under reflux (72 hours) to form the methyl ester.

Key Reaction :

4-Methyl-o-phenylenediamine+UreaPPA, 130°C6-Methyl-1H-benzimidazole-5-carboxylic acidMeOH, H2SO4Methyl 6-methyl-1H-benzimidazole-5-carboxylate\text{4-Methyl-o-phenylenediamine} + \text{Urea} \xrightarrow{\text{PPA, 130°C}} \text{6-Methyl-1H-benzimidazole-5-carboxylic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{this compound}

Alternative Carbonyl Sources

  • Trimethyl Orthoformate : Reactions in acetic acid at 80°C for 3 hours achieve cyclization with 77.5% yield.

  • Methyl Chloroformate : Direct esterification during cyclization reduces steps, yielding the target compound in 65–70% efficiency.

Esterification of Preformed Benzimidazole Carboxylic Acids

Carboxylic Acid Intermediate Synthesis

  • Nitration and Reduction : 4-Methyl-o-phenylenediamine is nitrated using fuming HNO₃, followed by reduction with Na₂S₂O₄ to yield 3,4-diamino-5-methylbenzoic acid.

  • Cyclization : The diamine is cyclized with formic acid, generating 6-methyl-1H-benzimidazole-5-carboxylic acid.

Esterification Conditions

  • Reagents : Methanol and thionyl chloride (SOCl₂) or sulfuric acid.

  • Optimization :

    • SOCl₂ Method : 90% yield at 50°C for 4 hours.

    • H₂SO₄ Method : 72-hour reflux achieves 56–70% yield.

Nucleophilic Substitution at the 2-Position

Chlorination and Substitution

  • Chlorination : 6-Methyl-1H-benzimidazole-5-carboxylic acid is treated with POCl₃ at 70–75°C to form 2-chloro-6-methyl-1H-benzimidazole-5-carbonyl chloride.

  • Methanol Quenching : Reaction with methanol yields the methyl ester.

Reaction Scheme :

6-Methyl-1H-benzimidazole-5-carboxylic acidPOCl32-Chloro intermediateMeOHMethyl 6-methyl-1H-benzimidazole-5-carboxylate\text{6-Methyl-1H-benzimidazole-5-carboxylic acid} \xrightarrow{\text{POCl}_3} \text{2-Chloro intermediate} \xrightarrow{\text{MeOH}} \text{this compound}

Industrial-Scale Production Methods

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction time.

  • Conditions :

    • Cyclocondensation at 150°C with a residence time of 30 minutes.

    • Esterification in methanol at 50°C under pressure.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted cyclization reduces energy consumption (30 minutes, 85% yield).

  • Catalysts : ZnO nanoparticles improve yields to 94% by accelerating cyclization.

Optimization and Analytical Validation

Reaction Optimization

Parameter Optimal Value Impact on Yield
Temperature130–150°C (cyclization)Maximizes ring closure
Stoichiometry1:1 (diamine:urea)Reduces byproducts
CatalystPolyphosphoric acidEnhances cyclization
PurificationRecrystallization (EtOH)Purity >95%

Analytical Techniques

Technique Key Observations Source
¹H NMR δ 3.93 (s, COOCH₃), δ 2.63 (s, N-CH₃), δ 7.88–8.15 (aromatic)
LC-MS [M+H]⁺ = 190.17 m/z, retention time = 8.2 min
IR 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 5- and 6-methyl isomers.

  • Solution : Use bulky directing groups (e.g., 4-methylpiperidine) to favor 5-carboxylate formation.

Purification Difficulties

  • Problem : Byproducts from incomplete esterification.

  • Solution : Column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-methyl-1H-benzimidazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and induces cell death. The compound may also interact with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 6-methyl-1H-benzimidazole-5-carboxylate are best understood through comparison with related benzimidazole derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties
This compound - 5-COOCH₃
- 6-CH₃
- Methyl ester enhances lipophilicity.
- Steric hindrance at position 6 may limit intermolecular interactions .
Methyl 2-amino-1H-benzimidazole-5-carboxylate - 5-COOCH₃
- 2-NH₂
- Amino group at position 2 introduces hydrogen bonding capability, potentially enhancing binding to biological targets .
5-Methyl-1H-benzimidazole-5-carboxylate (6f) - 5-COOCH₃
- 5-CH₃ (possible typo; likely 6-CH₃)
- NMR: Methyl at δ 3.94 ppm (ester), aromatic protons at δ 8.40–7.66 ppm.
- High synthesis yield (88%) .
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate - 5-COOCH₂CH₃
- 1-CH₂CH₂CH₂CH₃
- 2-(2-OH-4-OCH₃-C₆H₃)
- Bulky substituents reduce solubility but enhance antimicrobial activity .
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid - 5-COOH
- 7-CH₃
- 2-CH₂CH₂CH₃
- Carboxylic acid increases acidity (pKa ~4–5), improving water solubility compared to esters .
Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate - 5-COOCH₃
- 7-F
- 6-NHC₆H₅
- Fluorine’s electronegativity enhances electronic interactions; phenylamino group enables π-π stacking .

Spectroscopic and Physicochemical Properties

  • NMR Shifts :
    • Methyl esters in benzimidazoles typically resonate at δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C) .
    • Aromatic protons in 6-methyl derivatives show upfield shifts (δ 7.6–8.4 ppm) due to electron-donating methyl groups .
  • Carboxylic acid analogues (e.g., 7-methyl-2-propyl derivative) exhibit higher melting points due to hydrogen bonding .

Crystallographic Behavior

  • Hydrogen bonding patterns in benzimidazoles, such as N–H···O interactions in carboxylates, influence crystal packing .
  • SHELX programs are widely used for refining structures of similar compounds, suggesting applicability to this compound .

Biological Activity

Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical and biological properties. The benzimidazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with microtubules. Benzimidazole derivatives are recognized for their ability to bind to tubulin, inhibiting its polymerization, which disrupts microtubule formation. This disruption leads to inhibition of cell division and can induce apoptosis in cancer cells . Additionally, these compounds may interact with DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various pathogens, including bacteria and protozoa. In particular, some derivatives have demonstrated activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values in the nanomolar range .

Anticancer Activity

This compound has also been explored for its anticancer potential. Various studies have reported that benzimidazole derivatives can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, one study highlighted the synthesis of a derivative that induced significant cell death in leukemic cells with an IC50 value as low as 3 µM . The mechanisms include downregulation of cyclins and activation of apoptotic pathways, indicating a promising role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameBiological ActivityIC50 Value (µM)
This compoundAnticancer (leukemia)3
Benzimidazole derivative AAntimicrobial (Giardia)<10
Benzimidazole derivative BTopoisomerase inhibitor14.1

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of benzimidazole derivatives were synthesized and tested for their antiparasitic activity against Giardia intestinalis. The results indicated that several compounds exhibited higher efficacy than traditional treatments like metronidazole, showcasing the potential of these derivatives in treating parasitic infections .

Case Study 2: Anticancer Properties
In another study focusing on leukemic cells, this compound derivatives were shown to induce apoptosis through specific cell cycle arrest mechanisms. The study emphasized the downregulation of key proteins involved in cell proliferation, further supporting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-methyl-1H-benzimidazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting methyl-3-amino-4-hydroxybenzoate with appropriate acylating agents or aryl acids under reflux conditions. For example, details a similar procedure for methyl benzoxazole carboxylates using ethyl acetoacetate and phenylhydrazine, which could be adapted for benzimidazole derivatives . Optimization of reaction time (e.g., 15 hours) and stoichiometry is critical to avoid side products. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1H/13C-NMR : Confirm the benzimidazole core by identifying aromatic protons (δ 7.0–8.5 ppm) and the methyl ester group (δ 3.8–4.0 ppm for OCH3). The 6-methyl substituent appears as a singlet (δ 2.3–2.6 ppm) .
  • FTIR : Look for ester C=O stretching (~1700 cm⁻¹) and N-H bending (benzimidazole ring, ~3400 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the ester group. reports stability at room temperature but recommends desiccants to mitigate moisture absorption, which can lead to decomposition (>300°C dec.) in related analogs .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Methodological Answer : Introduce substituents at the 2nd position of the benzimidazole ring to improve interactions with biological targets. demonstrates that 4-methylpiperidinyl groups enhance antibacterial activity by increasing membrane permeability . Rational design should involve molecular docking studies to predict binding affinities, followed by regioselective alkylation or nucleophilic substitution.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • DEPT-135 NMR : Differentiate CH3 (6-methyl) and CH2/CH groups in complex spectra .
  • 2D-COSY/HMBC : Map coupling between aromatic protons and the ester carbonyl to confirm regiochemistry .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H vs. 3H tautomers) observed in benzimidazole analogs .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. applied B3LYP/6-31G(d) basis sets to analyze electrophilic/nucleophilic sites in pyrazole-carboxylates, a strategy applicable to benzimidazoles . MD simulations can further assess solvent effects on reaction kinetics.

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